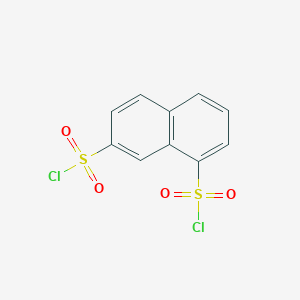

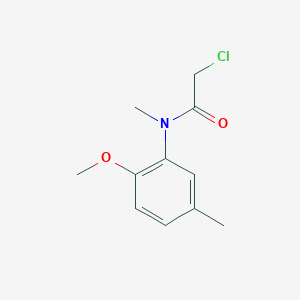

![molecular formula C12H13N3O3 B6602075 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole CAS No. 88138-61-8](/img/structure/B6602075.png)

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole

Descripción general

Descripción

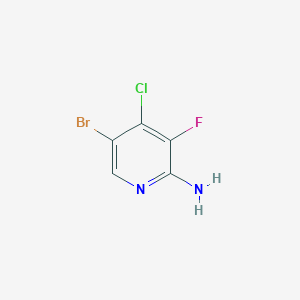

“1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a nitrophenyl ether group . The molecular weight of the compound is 250.3 .

Molecular Structure Analysis

The compound has a complex structure with an imidazole ring and a nitrophenyl ether group . The InChI code for the compound is1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2 .

Aplicaciones Científicas De Investigación

Antagonism in H3-Receptor Histamine

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole has been evaluated for its H3-receptor histamine antagonism both in vitro and in vivo. The study showed its potential as a candidate for drug development due to its significant potency in antagonizing histamine (Ganellin et al., 1996).

Antioxidant Activity and Radical Formation

Imidazole derivatives, including those with nitro groups, have been studied for their antioxidant activity. These compounds can form hybrid phenoxyl–nitroxyl radicals upon oxidation, indicating a complex chemical behavior beneficial in studying antioxidant mechanisms (Amitina et al., 2020).

Corrosion Inhibition

Studies have shown that imidazole derivatives, including those with nitro groups, can act as effective corrosion inhibitors. These compounds show strong adsorption following the Langmuir model, indicating their potential in protecting materials from corrosion (Prashanth et al., 2021).

Chemosensory Applications

The effect of nitro group on imidazole derivatives has been explored in the context of developing colorimetric chemosensors for amines. These compounds, including this compound, show potential in detecting amines through color changes, indicating their use in chemical sensing technologies (Afandi et al., 2020).

Aldehyde Dehydrogenase Inhibition

Nitroimidazole derivatives, related to this compound, have been found to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This highlights their potential therapeutic applications in managing alcohol-related disorders (Klink et al., 1985).

Nano Particle Synthesis

Imidazole derivatives have been used as organic precursors in the synthesis of zinc oxide nanoparticles. This suggests their role in nanotechnology, especially in the development of novel materials (Padhy et al., 2010).

Nonlinear Optical and Charge Transport Properties

Imidazole-chalcone hybrid ligands and their metal complexes have been studied for their nonlinear optical and charge transport properties. These studies suggest applications in manufacturing materials for electronics and optoelectronics (Bine et al., 2021).

Supramolecular Chemistry

Imidazole-based compounds have shown potential in forming supramolecular complexes, which have diverse structures and properties. This indicates their applicability in material science and supramolecular chemistry (Nath & Baruah, 2012).

Antimicrobial Agents

Imidazole compounds have been synthesized and evaluated for their antimicrobial properties, showing potential as therapeutic agents against various microbial infections (Narwal et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1-[3-(4-nitrophenoxy)propyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-15(17)11-2-4-12(5-3-11)18-9-1-7-14-8-6-13-10-14/h2-6,8,10H,1,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVYWAUONFWZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529227 | |

| Record name | 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88138-61-8 | |

| Record name | 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

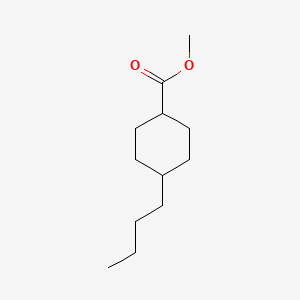

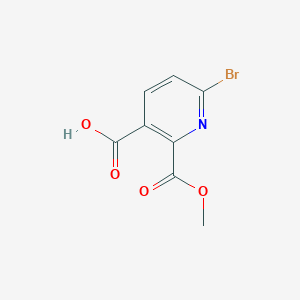

![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)

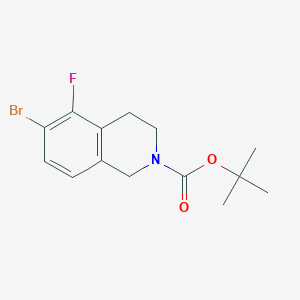

![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)